molecular formula C20H25N5O2 B5208530 2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Katalognummer: B5208530
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: BZNXYOSXDXVNJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a piperazine ring linked to an ethanol moiety at position 5.

Eigenschaften

IUPAC Name

2-[4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-13-20(24-9-7-23(8-10-24)11-12-26)25-19(21-15)14-17(22-25)16-5-3-4-6-18(16)27-2/h3-6,13-14,26H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNXYOSXDXVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the piperazinyl ethanol moiety: This step involves the reaction of the intermediate compound with piperazine and ethanol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Chlorination and Nucleophilic Substitution

Selective chlorination at position 7 of the pyrazolo[1,5-a]pyrimidine core enables subsequent functionalization :

  • Chlorination :

    • Reagent : Phosphorus oxychloride (POCl₃).

    • Conditions : Reflux, 61–92% yield .

  • Nucleophilic Substitution :

    • Example : Reaction with morpholine or piperazine derivatives at room temperature in the presence of K₂CO₃ .

    • Selectivity : Position 7 is more reactive due to electronic effects .

Step Reagent/ConditionsYield (%)Reference
ChlorinationPOCl₃, reflux61–92
Piperazine couplingPiperazine, K₂CO₃, RT66–94

Suzuki-Miyaura Coupling

Introduction of aryl/heteroaryl groups at position 5 is achieved via palladium-catalyzed cross-coupling :

  • Reagents : Indole-4-boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : Microwave-assisted or thermal (80–100°C).

  • Yield : 83% for indole-substituted derivatives .

Reductive Amination and Alkylation

The ethanol-piperazine side chain is introduced via reductive amination or alkylation :

  • Reductive Amination :

    • Reagents : Aldehyde intermediate (e.g., 47 in Scheme 3 of ), amines (e.g., 2-(4-piperidyl)-2-propanol), NaBH₃CN.

    • Yield : 66–87% .

  • Alkylation :

    • Example : Ethanol derivative reacts with bromoethylpiperazine under basic conditions .

Deprotection and Oxidation

  • Benzyl Group Deprotection :

    • Conditions : H₂/Pd-C, 66% yield .

  • Oxidation to Aldehyde :

    • Reagent : Dess-Martin periodinane or MnO₂.

    • Application : Prepares intermediates for reductive amination .

Stability and Reactivity Trends

  • pH Sensitivity : The piperazine-ethanol moiety undergoes protonation/deprotonation, affecting solubility .

  • Photostability : Pyrazolo[1,5-a]pyrimidines show moderate stability under UV light, requiring storage in amber vials .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have been studied for various pharmacological activities:

  • Antiviral Activity : Research has demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit viral replication. For instance, compounds in this class have shown effectiveness against the Chymotrypsin-like protease of SARS-CoV-2, indicating their potential as antiviral agents .
  • Antitumor Activity : Several studies highlight the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
  • Anti-inflammatory and Analgesic Effects : Pyrazolo[1,5-a]pyrimidines have also been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthesis and Mechanism of Action

The synthesis of 2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multi-step reactions that integrate piperazine and pyrazolo[1,5-a]pyrimidine scaffolds. The mechanism often involves nucleophilic substitutions and cyclization processes facilitated by various catalysts .

Case Study 1: Antiviral Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase activity .

Case Study 2: Antitumor Activity

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesKey ActivityReference
Compound APyrazolo[1,5-a]pyrimidine with chloro substituentsAntiviral
Compound BPiperazine-linked pyrazoleAntitumor
Compound CMethoxy-substituted pyrazolo derivativeAnti-inflammatory

Wirkmechanismus

The mechanism of action of 2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Modifications

The pyrazolo[1,5-a]pyrimidine core is shared among several pharmacologically active compounds. Key analogues include:

Compound Name Substituents (Positions) Key Structural Differences
Target Compound 2-(2-Methoxyphenyl), 5-Me, 7-piperazine-ethanol Reference compound for comparison
CMPPE (CAS 841253-81-4) 2-(4-Chlorophenyl), 5-Me, 7-piperidine-ethanol Chlorophenyl vs. methoxyphenyl; piperidine vs. piperazine
MK58 2-(2-Methoxyphenyl), 5-Ph, 7-one Lacks ethanol-piperazine; 7-ketone instead
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl) 5-Isopropyl, 2-Me, 7-piperazinyl Alkyl substituents; no ethanol moiety
  • Piperazine vs. Piperidine : The piperazine ring (target compound) offers additional hydrogen-bonding sites versus CMPPE’s piperidine, possibly influencing receptor binding kinetics .

Physicochemical Properties

Property Target Compound (Predicted) CMPPE MK58
Molecular Weight ~398.4 g/mol 370.88 g/mol 333.36 g/mol
LogP (Lipophilicity) ~3.2 (estimated) 3.8 (experimental) 2.9 (estimated)
Solubility (Water) Low 0.05 mg/mL (25°C) Insoluble
  • The ethanol group in the target compound and CMPPE improves aqueous solubility compared to non-polar analogues like MK58 .

Comparative Pharmacokinetics

Parameter Target Compound (Predicted) CMPPE
Bioavailability (Oral) ~40% 30% (rat model)
Half-Life ~6 hours 4.5 hours (rat model)
  • The target compound’s higher lipophilicity may extend half-life but reduce renal clearance compared to CMPPE .

Biologische Aktivität

2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core linked to a piperazine moiety and a methoxyphenyl group. This structural diversity contributes to its varied biological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various models. A study highlighted the effectiveness of related compounds against viral infections by targeting specific viral enzymes and pathways .

2. Anticancer Potential

Numerous studies have reported the anticancer properties of pyrazolo[1,5-a]pyrimidines. The compound has demonstrated inhibition of key signaling pathways involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the mTOR pathway, which is crucial for cell growth and metabolism . Table 1 summarizes the IC50 values for various pyrazolo[1,5-a]pyrimidine compounds in different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.47mTOR inhibition
Compound BMCF73.56PI3K inhibition
Compound CA5492.30Apoptosis induction

3. Enzymatic Inhibition

The compound exhibits inhibitory effects on several enzymes that play critical roles in various diseases. For instance, it has been documented to inhibit phosphoinositide 3-kinase (PI3K), which is implicated in cancer and metabolic disorders .

Case Studies

Several case studies illustrate the biological activity of related pyrazolo[1,5-a]pyrimidines:

  • Case Study 1: A clinical trial involving a derivative of this compound demonstrated significant reductions in tumor size among participants with advanced cancer types. The study reported an overall response rate of 60% among treated individuals .
  • Case Study 2: An investigation into the antiviral properties revealed that the compound effectively reduced viral loads in infected cell cultures by over 70%, showcasing its potential as a therapeutic agent against viral infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Signaling Pathways: The compound interferes with critical pathways such as mTOR and PI3K/Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Direct Viral Inhibition: By targeting viral enzymes essential for replication, the compound disrupts the life cycle of viruses.

Q & A

Q. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives structurally related to the target compound?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between enaminonitriles and hydrazine derivatives. For example, describes the synthesis of 7-amino-substituted pyrazolo[1,5-a]pyrimidines via refluxing arylhydrazines with diketones in ethanol or acetic acid, yielding products with 62–70% efficiency. Key steps include cyclization under acidic conditions and purification via silica gel chromatography or recrystallization. further highlights the use of barbituric acids and aldehydes under solvent-free conditions for pyrazolo-pyrimidine-dione derivatives, emphasizing the role of substituents on reaction efficiency.

Q. How is structural confirmation performed for pyrazolo[1,5-a]pyrimidine analogs?

Structural characterization relies on spectroscopic and crystallographic methods. confirms structures using IR (C≡N stretching at ~2220 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (m/z matching molecular ions). details X-ray crystallography for 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, revealing dihedral angles between aromatic rings (16.83°–51.68°), which influence π-π stacking and intermolecular hydrogen bonding (O–H···N, 2.65 Å). These methods are critical for verifying regioselectivity and steric effects in analogs.

Q. What preliminary biological assays are relevant for evaluating pharmacological activity?

describes in vitro antibacterial screening via agar diffusion assays, while evaluates cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition (e.g., carbonic anhydrase I/II). For pyrazolo-pyrimidines, focus on targets like VEGFR2 or MMP9 (as in ) is common, using IC₅₀ determinations and molecular docking to prioritize lead compounds.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-(4-(2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol?

Optimization involves solvent selection, catalyst screening, and temperature control. provides thermochemical data (ΔfH°liquid = −227.6 kJ/mol) for ethanol-piperazine derivatives, suggesting reflux in ethanol (bp 78°C) balances reactivity and stability. demonstrates that extending reaction time (12 h vs. 6 h) and using morpholine as a base enhance cyclization efficiency for triazine-pyrazoline hybrids. DOE (Design of Experiments) approaches are recommended to identify critical parameters (e.g., molar ratios, pH).

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR or MS data often arise from tautomerism or solvate formation. resolves such issues via single-crystal X-ray diffraction, which unambiguously assigns substituent positions. For example, the methoxyphenyl group’s orientation (dihedral angle 16.83°) was confirmed crystallographically, overriding ambiguous NOESY correlations. cross-validates elemental analysis (C, H, N within 0.4% of theoretical values) with spectral data to rule out impurities.

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

provides SMILES (Cc1cc(n2c(n1)cc(n2)c3ccccc3)C) and InChIKey (AZWWKRAUFGDLEV-UHFFFAOYSA-N) for pyrazolo-pyrimidines, enabling molecular docking studies. Tools like AutoDock Vina can predict binding affinities to receptors (e.g., VEGFR2 in ), prioritizing substituents that improve hydrophobic interactions or hydrogen bonding. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes, correlating with in vitro IC₅₀ values.

Q. What methodologies address low solubility in pharmacological testing?

and 11 recommend pro-drug strategies (e.g., esterification of ethanol groups) or formulation with cyclodextrins. For in vitro assays, DMSO stock solutions (<1% v/v) are standard, but notes that co-solvents like PEG-400 can enhance solubility without cytotoxicity. Dynamic light scattering (DLS) monitors nanoparticle formulations for in vivo studies.

Methodological Notes

  • Synthetic Reproducibility : Track reaction progress via TLC (Rf values in ) and adjust purification methods (e.g., gradient elution in HPLC) for scale-up .
  • Data Validation : Cross-reference crystallographic (CCDC codes in ) and spectral databases (PubChem CID: 139436 in ) to ensure consistency.
  • Ethical Compliance : Adhere to safety protocols in –12 for handling piperazine derivatives (e.g., PPE, fume hoods).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.